N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring and a benzamide group
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It is known that benzothiazole derivatives can interact with various targets leading to their biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It is mentioned that the synthesized compounds showed a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its anti-inflammatory activity . The compound showed promising activity against COX-1 and COX-2 enzymes, key players in the inflammatory response . The compound’s interaction with these enzymes suggests that it may have a role in biochemical reactions involving these enzymes .
Cellular Effects
Based on its anti-inflammatory activity, it can be inferred that it may influence cell function by modulating the activity of COX-1 and COX-2 enzymes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its anti-inflammatory activity suggests that it may exert its effects at the molecular level by inhibiting the activity of COX-1 and COX-2 enzymes . This could potentially lead to changes in gene expression related to inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reactions: The benzothiazole and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Benzamide Group: The final step involves the acylation of the coupled product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the thiophene ring.
2-(4,5-dimethylthiophen-2-yl)benzothiazole: Similar structure but lacks the benzamide group.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of a benzamide group.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide is unique due to the combination of the benzothiazole, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-13(2)24-20(22-18(23)14-8-4-3-5-9-14)17(12)19-21-15-10-6-7-11-16(15)25-19/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWRABVNBOXUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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